

# Technical Guide: Structural Characterization of Z-Val-Gly-OH (1H NMR & MS)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Z-Val-Gly-OH

CAS No.: 2790-84-3

Cat. No.: B1597970

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## Executive Summary & Application Context

**Z-Val-Gly-OH** (N-Benzyloxycarbonyl-L-valyl-glycine) is a critical dipeptide intermediate in solid-phase and solution-phase peptide synthesis. Its structural integrity is paramount in drug development, particularly when used as a substrate for protease assays or as a building block for bioactive peptidomimetics.

This guide provides a rigorous, comparative analysis of the <sup>1</sup>H NMR and Mass Spectrometry (MS) profiles of **Z-Val-Gly-OH**. Unlike standard datasheets, we focus on distinguishing this product from common synthetic impurities (e.g., Z-Val-OH, free Glycine) and evaluating the "performance" of different analytical solvent systems for resolution.

## Key Chemical Properties

Property	Specification
Molecular Formula	
Molecular Weight	308.33 g/mol
Monoisotopic Mass	308.1372 Da
Solubility	Soluble in DMSO, Methanol, DMF; limited water solubility.[1]

## Mass Spectrometry Analysis: The Screening Layer

Mass spectrometry (ESI-MS) serves as the primary screening tool for molecular weight confirmation. However, simple MW confirmation is insufficient for high-purity applications. You must analyze the fragmentation pattern to confirm the sequence (Val-Gly vs. Gly-Val).

### ESI-MS Fragmentation Logic

In Positive Electrospray Ionization (+ESI), **Z-Val-Gly-OH** typically forms protonated

and sodiated

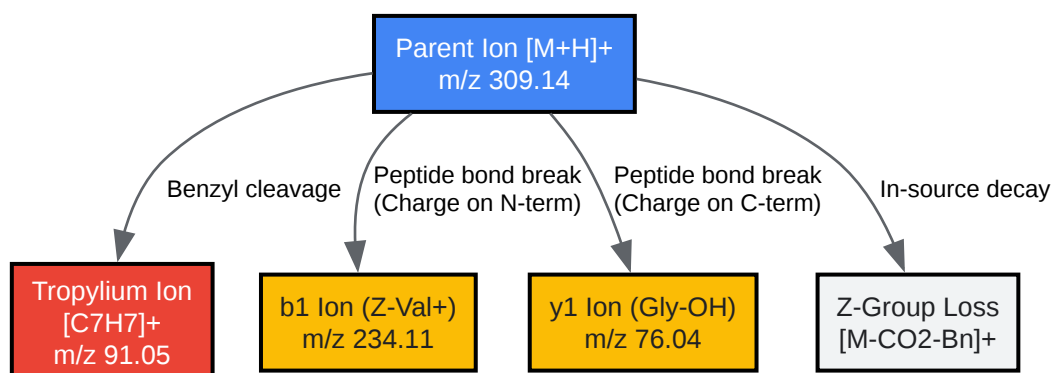
adducts. The fragmentation is dominated by the stability of the Tropylium ion (from the Z-group) and peptide bond cleavage.

### Diagnostic Ion Table

Ion Type	m/z (Theoretical)	Description & Causality
	309.14	Parent protonated molecule. Base peak in soft ionization.
	331.13	Common sodium adduct (ubiquitous in glass/solvent traces).
	291.13	Acylium ion formation (loss of C-terminal OH).
Tropylium	91.05	Characteristic benzyl carbocation ( ). Diagnostic for Z-group.
	234.11	Cleavage of Val-Gly amide bond (b-ion). Confirms N-terminal Val.
	173.1	Loss of Z-group protecting moiety (deprotection in source).

## Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, essential for distinguishing the target from isomers.



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Figure 1: ESI-MS Fragmentation Pathway. The presence of  $m/z$  91 confirms the Z-group, while  $m/z$  234 confirms the Valine position relative to the protecting group.

## 1H NMR Spectroscopy: Structural Confirmation

While MS confirms mass, NMR confirms the connectivity and purity. The choice of solvent is the critical variable here.

### Comparative Analysis: Solvent Selection

For **Z-Val-Gly-OH**, DMSO-d6 is superior to Methanol-d4 (

) for full characterization.

- DMSO-d6: Preserves amide proton ( ) signals. This allows you to see the doublet for Val-NH and triplet for Gly-NH, confirming the peptide backbone.
- Methanol-d4: Rapidly exchanges amide protons with deuterium ( ). Signals disappear, simplifying the spectrum but losing connectivity information.

### Detailed Assignment (DMSO-d6, 400 MHz)

The following assignments are based on standard peptide chemical shifts and the specific environment of the **Z-Val-Gly-OH** scaffold.

Moiety	Proton	Shift (ppm)	Multiplicity	Integration	Structural Insight (Causality)
Acid	-COOH	12.5 - 12.8	Broad Singlet	1H	Highly deshielded; often invisible if wet DMSO is used.
Z-Group	Ar-H	7.30 - 7.38	Multiplet	5H	Phenyl ring protons; diagnostic for Z-group presence.
Gly	Amide NH	8.1 - 8.3	Triplet ( Hz)	1H	Triplet due to coupling with Gly -CH <sub>2</sub> .
Val	Amide NH	7.2 - 7.5	Doublet ( Hz)	1H	Doublet due to coupling with Val -CH.
Z-Group	Benzyl CH <sub>2</sub>	5.03	Singlet (or AB q)	2H	Benzylic position; key integration reference standard.
Val	-CH	3.9 - 4.1	dd / multiplet	1H	Deshielded by urethane (Z) and amide carbonyl.

Gly	-CH <sub>2</sub>	3.7 - 3.8	Doublet (becomes s in )	2H	Appears as doublet due to NH coupling; collapses to singlet upon shake.
Val	-CH	1.9 - 2.1	Multiplet	1H	Methine proton; splits the methyl signals.
Val	-CH <sub>3</sub>	0.85 - 0.95	Two Doublets	6H	Diastereotopic methyls due to the chiral center at -C.

## Comparative Analysis: Product vs. Impurities

In a drug development context, you must prove your product is not the starting material (Z-Val-OH).

### Scenario: Monitoring Coupling Efficiency

You have performed a coupling reaction between Z-Val-OSu and H-Gly-OH. You need to determine if the reaction is complete.

Feature	Z-Val-Gly-OH (Product)	Z-Val-OH (Starting Material)	Differentiation Logic
Glycine -CH <sub>2</sub>	Signal at 3.7 ppm	Absent	The most distinct marker. Absence = unreacted SM.
Amide Signals	Two distinct NH signals (Val & Gly)	One urethane NH signal	In DMSO, count the protons in the 7-9 ppm region.
COOH Shift	C-term is on Glycine	C-term is on Valine	Subtle shift changes in the Val -H due to proximity to COOH vs Amide.

## Experimental Protocols

### Protocol: High-Resolution <sup>1</sup>H NMR

Objective: Obtain a spectrum capable of resolving diastereotopic methyls and amide couplings.

- Preparation: Weigh 5-10 mg of **Z-Val-Gly-OH** into a clean vial.

- Solvation: Add 600

L of DMSO-d<sub>6</sub> (99.9% D).

- Note: Use an ampoule to ensure dryness. Water peaks (~3.33 ppm) can obscure the Valine

-proton.

- Acquisition:

- Pulse Angle:

or

- Relaxation Delay ( ): seconds (essential for accurate integration of the aromatic Z-group).
- Scans: 16-64 scans.
- Processing: Reference the residual DMSO pentet to 2.50 ppm.

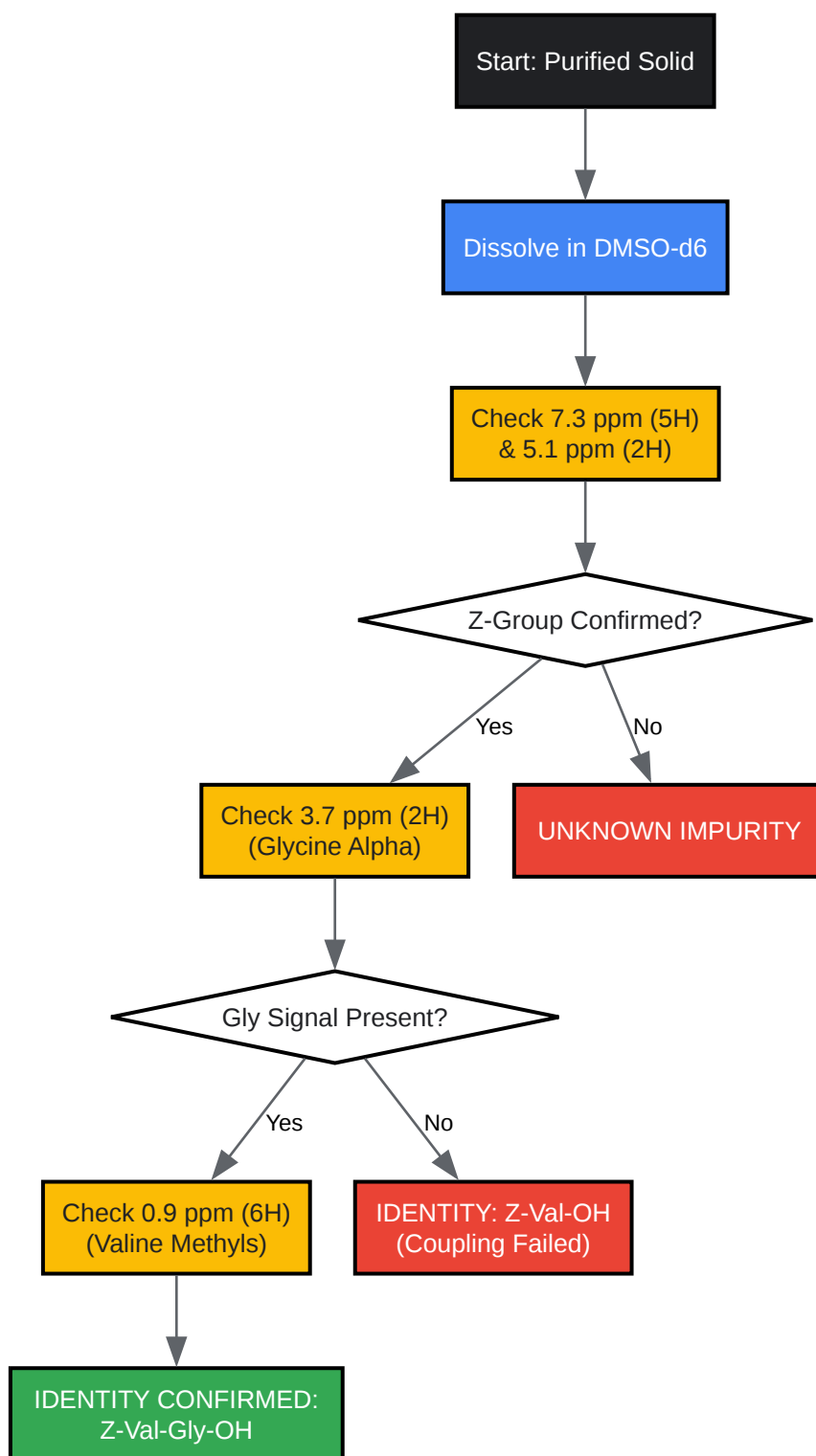
## Protocol: ESI-MS Direct Infusion

Objective: Confirm mass and assess purity qualitatively.

- Dilution: Dissolve 1 mg sample in 1 mL Methanol (Stock A).
- Working Solution: Dilute Stock A 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid.
  - Reasoning: Formic acid ensures protonation ( ) for positive mode.
- Injection: Direct infusion at 5-10 L/min.
- Parameters:
  - Capillary Voltage: 3.0 - 3.5 kV.
  - Cone Voltage: 20-40V (Scan low to high to observe fragmentation onset).

## Analytical Workflow Diagram

Use this decision tree to validate your sample identity.



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Figure 2: NMR Decision Tree for validating **Z-Val-Gly-OH** against common synthesis failures.

## References

- Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." *Magnetic Resonance in Chemistry*. [Link\[2\]](#)
- Pretsch, E., et al. (2009). *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer-Verlag. (Standard reference for peptide fragment shifts).
- PubChem Database. (2024).[1] "Z-Gly-Gly-OH Compound Summary." (Used for comparative Glycine shift data). [Link](#)
- MedChemExpress. (2024). "**Z-Val-Gly-OH** Product Datasheet." [Link](#)

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## Sources

- 1. Z-Gly-Phe-Ala-OH | C22H25N3O6 | CID 14805787 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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